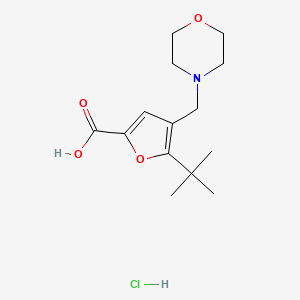

5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Description

5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound featuring a furan ring substituted with a tert-butyl group at position 5, a morpholin-4-ylmethyl group at position 4, and a carboxylic acid moiety at position 2, which is neutralized as a hydrochloride salt. The hydrochloride form enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

The compound is commercially available through global suppliers, including AllyChem Co., Ltd. (China), Suchem Pharma Co., Ltd., and Dojindo Molecular Technologies, Inc. (Japan), indicating its relevance in industrial and research settings .

Properties

IUPAC Name |

5-tert-butyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-14(2,3)12-10(8-11(19-12)13(16)17)9-15-4-6-18-7-5-15;/h8H,4-7,9H2,1-3H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPJVPMXZNYWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of tert-butyl furan-2-carboxylate with morpholine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the furan ring, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as amines or thiols replace the existing substituents. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing promising results against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several compounds, including 5-tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride. The results indicated moderate to significant inhibition against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria and fungi .

Anticancer Applications

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

Research conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cell lines. The results showed:

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF7 (Breast Cancer) | 20.00 | 55.00 |

| HeLa (Cervical Cancer) | 18.50 | 52.00 |

The compound demonstrated significant growth inhibition, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the morpholine ring, which can form hydrogen bonds and other interactions with the target molecules. The furan ring also plays a role in the compound’s reactivity, allowing it to participate in various chemical reactions within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other hydrochlorides but differs in key substituents:

- Morpholine vs. Amine Groups: Unlike tapentadol hydrochloride (an analgesic with a phenol-piperidine structure) or chlorphenoxamine hydrochloride (an antihistamine with a diphenylmethane scaffold) , the presence of a morpholine ring in the target compound may enhance water solubility and modulate receptor interaction.

- Carboxylic Acid Position : The furan-2-carboxylic acid backbone differs from dosulepin hydrochloride (a tricyclic antidepressant with a dibenzothiepine core) , which may influence ionization and binding properties.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility over free bases. The morpholine ring further enhances hydrophilicity compared to aromatic amines in compounds like berberine hydrochloride .

- Stability : Acid stability is critical for oral bioavailability. While nicardipine hydrochloride shows pH-dependent degradation , the tert-butyl group in the target compound may confer resistance to acidic environments.

Pharmacological and Industrial Relevance

- Therapeutic Potential: Unlike memantine hydrochloride (NMDA receptor antagonist) or tapentadol hydrochloride (µ-opioid agonist) , the target compound’s pharmacological targets are uncharacterized. However, its structural features suggest possible applications in central nervous system (CNS) or anti-inflammatory therapies.

- Synthetic Utility : The compound’s commercial availability contrasts with niche hydrochlorides like dosulepin , indicating broader industrial demand.

Table 1: Comparative Analysis of Hydrochloride-Containing Compounds

Biological Activity

5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride, with the CAS number 1052420-48-0 and molecular formula C14H22ClNO4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 303.78 g/mol

- Molecular Structure : The compound features a furan ring, a morpholine moiety, and a tert-butyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1052420-48-0 |

| Molecular Formula | C14H22ClNO4 |

| Molecular Weight | 303.78 g/mol |

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and morpholine structures exhibit significant antimicrobial activity. For instance, derivatives similar to 5-tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of morpholine-containing compounds against MRSA. The results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as vancomycin. For example, one derivative had an MIC of 8 ng/mL against MRSE compared to vancomycin's MIC of 0.5–1 μg/mL .

Anti-inflammatory Activity

The furan ring in the structure is known to contribute to anti-inflammatory effects. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Cytotoxic Effects

Research has also indicated potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, suggesting its utility in cancer therapy.

Case Study: Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxicity at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for 5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Furan core functionalization : Introduction of tert-butyl and morpholinylmethyl groups via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ or NaOH).

- Carboxylic acid activation : Conversion to the hydrochloride salt using HCl in anhydrous solvents like dichloromethane or ethanol.

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, validated by HPLC .

Q. What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl at C5, morpholinylmethyl at C4).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₄ClNO₄).

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable (see similar furan derivatives in ).

Q. What are the solubility characteristics in common laboratory solvents?

Methodological Answer:

- Polar aprotic solvents : Soluble in DMSO or DMF due to the hydrochloride salt’s ionic nature.

- Aqueous buffers : Moderate solubility in pH-adjusted solutions (e.g., PBS at pH 7.4).

- Non-polar solvents : Insoluble in hexane or diethyl ether. Conduct solubility tests at 25°C with sonication for 30 minutes to optimize experimental conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Temperature control : Reactions at 60–80°C often enhance morpholine coupling efficiency.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

- Solvent selection : Use DMF for high dielectric constant or THF for sterically hindered intermediates. Document yield variations in a comparative table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, 24h | 65 | 97 |

| THF, 60°C, 18h | 52 | 95 |

| EtOH, RT, 48h | 30 | 90 |

Refer to analogous furan synthesis protocols for further optimization .

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

- Dynamic effects : Account for conformational flexibility (e.g., morpholine ring puckering) that may cause signal splitting in NMR.

- Impurity analysis : Use LC-MS to detect byproducts (e.g., incomplete tert-butyl group introduction) .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials.

- Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the morpholine moiety.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How to design biological activity assays for this compound?

Methodological Answer:

- Target selection : Prioritize kinases or GPCRs due to morpholine’s known interactions.

- Dose-response curves : Use a 10-point concentration range (1 nM–100 µM) in cell-based assays (e.g., HEK293 or HeLa).

- Control experiments : Include a morpholine-free analog to isolate the tert-butyl group’s contribution to activity. Reference antimicrobial assay frameworks from related furan-carboxylic acids .

Q. How to address low reproducibility in biological assay results?

Methodological Answer:

- Batch variability : Characterize compound purity (≥98% by HPLC) and salt form (HCl vs. freebase) across batches.

- Solvent standardization : Pre-dissolve in DMSO at 10 mM to avoid precipitation in aqueous buffers.

- Data normalization : Use Z-factor analysis to validate assay robustness and minimize plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.